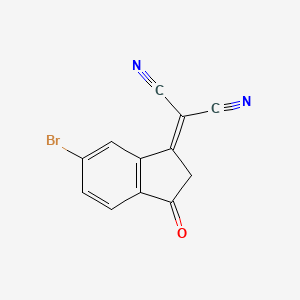
2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Vue d'ensemble
Description
2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a useful research compound. Its molecular formula is C12H5BrN2O and its molecular weight is 273.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Application in Organic Solar Cells :
- The compound is used as an end-capped acceptor group in small molecule acceptors for organic solar cells. This usage is pivotal in achieving enhanced photovoltaic properties, such as increased absorption strength, reorganization energy values, and open circuit voltages (Ali et al., 2020).
- It has been incorporated in various molecular structures to optimize the performance of asymmetric small molecule acceptors in polymer solar cells, significantly affecting power conversion efficiencies (Liu et al., 2020).
- The compound contributes to the design of spirobifluorene-based small molecules, improving optoelectronic properties in organic solar cells (Ans et al., 2019).
Enhancing Photovoltaic Properties :
- Studies have shown that modifying the terminal groups, including this compound, can significantly influence the optical and photovoltaic properties of solar cells (Yousaf et al., 2021).
Interface and Grain Boundary Passivation in Perovskite Solar Cells :
- The compound is used in organic semiconductors to passivate interfaces and grain boundaries in perovskite solar cells, leading to increased efficiency and stability (Gao et al., 2020).
Development of Dyes for Organic Electronics :
- It has been involved in the synthesis of new dyes based on the thieno[2,3-b]indole ring system, suitable for application in organic electronic devices (Bakiev et al., 2018).
Influencing Near-Infrared Absorption in Solar Cells :
- This compound as an electron-withdrawing end group has been synthesized and shown to strongly influence near-infrared absorption in polymer solar cells (Tan et al., 2019).
Propriétés
IUPAC Name |
2-(6-bromo-3-oxoinden-1-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrN2O/c13-8-1-2-9-11(3-8)10(4-12(9)16)7(5-14)6-15/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAQKJZRTQNBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



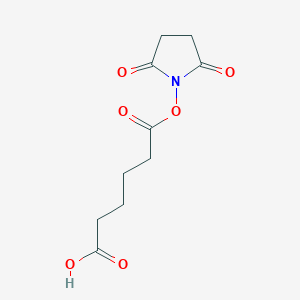
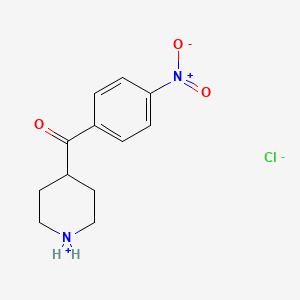
![5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8096545.png)

![[(1R,3R,4R,6R,8S,9S,10R,11R,14S,15R,17R)-3,4,10,15-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-17-yl] acetate](/img/structure/B8096557.png)
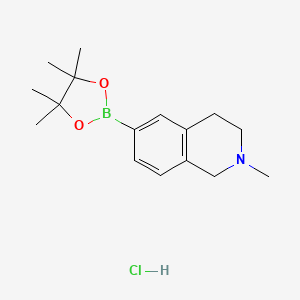

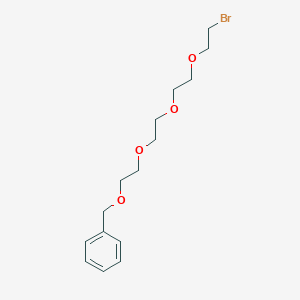
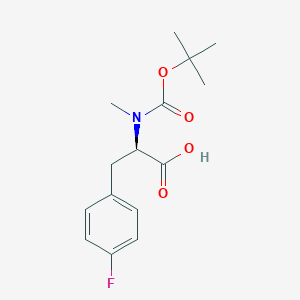
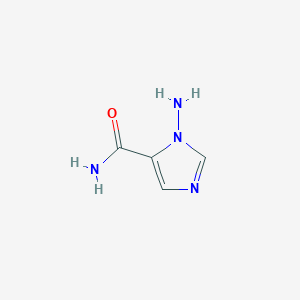
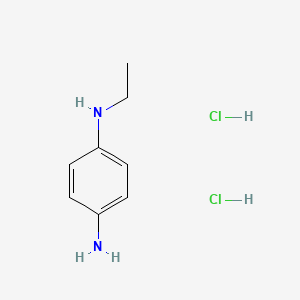

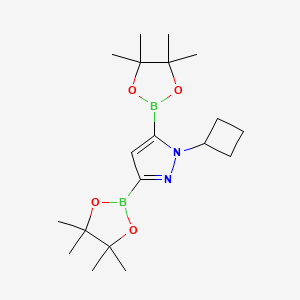
![4-[(Boc-amino)methyl]-2-chlorobenzoic acid](/img/structure/B8096633.png)